molecular formula C10H8O2 B14612798 2-Methylphenyl prop-2-ynoate CAS No. 60998-74-5

2-Methylphenyl prop-2-ynoate

Katalognummer: B14612798
CAS-Nummer: 60998-74-5
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: DUJIKHGUEQRJPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl prop-2-ynoate typically involves the esterification of 2-methylphenylacetylene with methanol in the presence of a suitable catalyst. One common method involves the use of sulfuric acid as a catalyst, which facilitates the esterification reaction under reflux conditions. The reaction can be represented as follows:

2-Methylphenylacetylene+MethanolH2SO42-Methylphenyl prop-2-ynoate+Water\text{2-Methylphenylacetylene} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-Methylphenylacetylene+MethanolH2​SO4​​2-Methylphenyl prop-2-ynoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylphenyl prop-2-ynoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the alkyne group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation reactions using bromine (Br2) or chlorination using chlorine (Cl2) are typical examples.

Major Products Formed

    Oxidation: Formation of 2-methylbenzoic acid or 2-methylacetophenone.

    Reduction: Formation of 2-methylphenylpropene or 2-methylphenylpropane.

    Substitution: Formation of halogenated derivatives such as 2-bromo-2-methylphenyl prop-2-ynoate.

Wissenschaftliche Forschungsanwendungen

2-Methylphenyl prop-2-ynoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methylphenyl prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles such as amines and thiols. The alkyne group can undergo cycloaddition reactions, forming various cyclic structures. Additionally, the phenyl ring can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-(3-methylphenyl)prop-2-enoate: Similar structure but with a double bond instead of a triple bond.

    Methyl 3-(4-methylphenyl)prop-2-enoate: Similar structure with the methyl group in the para position.

    Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains additional functional groups such as cyano and nitro groups.

Uniqueness

2-Methylphenyl prop-2-ynoate is unique due to its alkyne group, which imparts distinct reactivity compared to similar compounds with alkenes

Eigenschaften

CAS-Nummer

60998-74-5

Molekularformel

C10H8O2

Molekulargewicht

160.17 g/mol

IUPAC-Name

(2-methylphenyl) prop-2-ynoate

InChI

InChI=1S/C10H8O2/c1-3-10(11)12-9-7-5-4-6-8(9)2/h1,4-7H,2H3

InChI-Schlüssel

DUJIKHGUEQRJPL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OC(=O)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.